Formic-d acid
Overview
Description
Formic-d acid, also known as deuterated formic acid, is a form of formic acid where the hydrogen atom is replaced by deuterium, a hydrogen isotope . It is used in various applications, including as a solvent in NMR spectroscopy .
Synthesis Analysis
Formic-d acid can be synthesized from carbon monoxide and methanol or sodium hydroxide . Another method involves the oxidation of hydrocarbons . The synthesis process is often carried out under laboratory conditions .Molecular Structure Analysis
The molecular structure of Formic-d acid consists of 2 oxygen atoms, a single carbon atom, and 2 hydrogen atoms . The chemical formula is HCO2D .Chemical Reactions Analysis
Formic acid undergoes various chemical reactions. It reacts with alcohol to form esters . It also reacts with metals like iron, zinc, and aluminium to form metal formate salts and produce hydrogen gas .Physical And Chemical Properties Analysis
Formic-d acid is a colourless caustic liquid with a pungent odour . It has a melting point of 8.4°C and a boiling point of 100.7°C . It is soluble in water, benzene, and ethyl alcohol .Scientific Research Applications
Hydrogen Supply
Formic acid is considered a state-of-the-art resource for in situ hydrogen supply . It has attracted considerable attention due to its high hydrogen content, low toxicity, and easy storage and transportation . However, generating hydrogen from formic acid in a controlled manner under mild conditions is still challenging .
2. Catalysts for Formic Acid Dehydrogenation (FAD) The stability of formic acid dehydrogenation (FAD) catalysts and CO selectivity require further investigation . Recent advances in heterogeneous catalysts, homogeneous catalysts, and carbon-based supports are summarized .
Hydrogen Storage
Formic acid is considered an effective liquid chemical for hydrogen storage because it is easier to handle than solid or gaseous materials . This is primarily focusing on hydrogen generation by formic acid dehydrogenation .
Energy Vector
Formic acid is used as an energy vector . It is also used as a hydrogen gas carrier, syngas storage medium, and carbon source for bioprocesses .
Transfer Hydrogenation
Formic acid is used as a source of hydrogen in transfer hydrogenation . It is used in the Leuckart reaction to make amines .
Hydrogenation of Ketones
Formic acid is used for hydrogenation of ketones . This is done in aqueous solution or in its azeotrope with triethylamine .
Intermediate Chemical
Formic acid is a potential intermediate chemical which has a wide range of applications, especially as a feedstock for the chemical or biomanufacturing industries .
Sustainable Aviation Fuel (SAF)
Formic acid has been identified as an input for biological upgrading into sustainable aviation fuel (SAF) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
deuterioformic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formic-d acid | |
CAS RN |
917-71-5 | |
Record name | 917-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does deuteration in formic-d acid affect the study of proton transfer reactions?
A1: Formic-d acid is an invaluable tool for investigating the dynamics of double proton transfer. Infrared spectroscopy studies on gaseous formic acid dimer, (HCOOH)2, and its deuterated analog, (DCOOH)2, provide insights into the potential energy surfaces governing these reactions. [] The distinct vibrational frequencies associated with O-H and O-D stretches allow researchers to decipher the complexities of proton transfer mechanisms.
Q2: Can you elaborate on the use of formic-d acid in determining the ionization constant ratio of formic acid?
A2: The ionization constant ratio of formic acid (HCOOH) and formic-d acid in aqueous solutions was determined to be Ka(H)/Ka(D) = 1.06 ± 0.03 at 24.0 ± 0.5°C. [] This experiment utilized formic-d acid to measure the secondary equilibrium deuterium isotope effect, offering valuable insights into the influence of isotopic substitution on acidity.
Q3: What is the significance of formic-d acid in understanding tautomerism in adenine derivatives?
A3: Formic-d acid is instrumental in synthesizing 2-deuterated adenine derivatives, enabling the study of tautomerism in these compounds. For instance, the synthesis of 9-alkyl-2-deuterio-N6-methoxyadenines and 2-deuterio-N6,9-dimethyladenine was achieved using formic-d acid. [] The incorporation of deuterium at specific positions, facilitated by formic-d acid, aids in interpreting NMR spectra and unraveling the equilibrium between amino and imino tautomeric forms.
Q4: How does formic-d acid contribute to elucidating reaction mechanisms in ion-molecule reactions?
A4: Formic-d acid helps delineate the mechanisms of ion-molecule reactions. Studies examining these reactions in formic-d acid, where ions were generated through electron bombardment, revealed specific reaction pathways and rate constants. [] The use of deuterated formic acid allows for the identification of specific hydrogen atom transfer events during these reactions.
Q5: What insights can computational chemistry offer in studying formic acid dimer and its proton transfer dynamics?
A5: Computational methods like Molecular Mechanics with Proton Transfer (MMPT) and Density Functional Tight Binding (DFTB) are powerful tools for simulating and interpreting experimental spectra of formic acid dimer. [] These simulations aid in understanding the shape of the potential energy surface for double proton transfer, estimating the energy barrier for the process, and predicting the vibrational frequencies associated with the O-H stretching motions.
Q6: Are there any historical breakthroughs associated with formic-d acid?
A6: A landmark study in 1958 utilized anhydrous formic-d acid to investigate hydride transfer mechanisms in the reduction of triphenylmethyl carbonium ion. [] This research provided compelling kinetic and isotopic evidence supporting the hydride transfer mechanism from formate ion to the carbonium ion, marking a significant milestone in understanding organic reaction mechanisms.
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